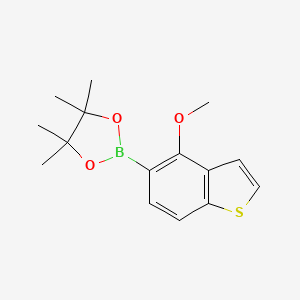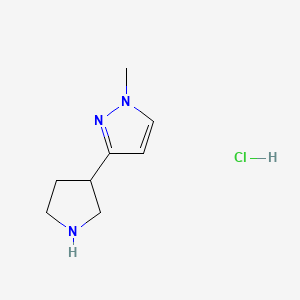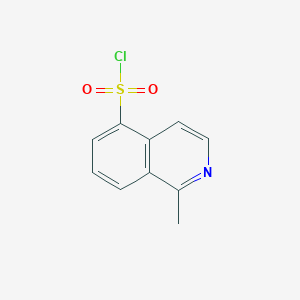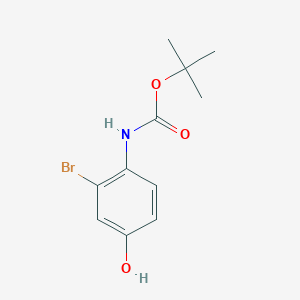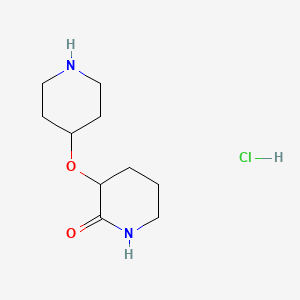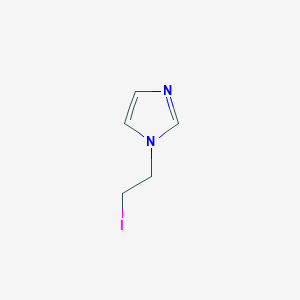
1-(2-Iodoethyl)-1h-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Iodoethyl)-1H-imidazole is an organic compound characterized by the presence of an imidazole ring substituted with an iodoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Iodoethyl)-1H-imidazole can be synthesized through several methods. One common approach involves the alkylation of imidazole with 2-iodoethanol. The reaction typically requires a base such as potassium carbonate and is conducted in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can facilitate large-scale production while maintaining product purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Iodoethyl)-1H-imidazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the iodoethyl group to an ethyl group, altering the compound’s properties.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or thiourea in solvents such as ethanol or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted imidazoles with various functional groups depending on the nucleophile used.
- Oxidized imidazole derivatives with hydroxyl or carbonyl groups.
- Reduced imidazole derivatives with simplified alkyl chains.
Scientific Research Applications
1-(2-Iodoethyl)-1H-imidazole has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(2-Iodoethyl)-1H-imidazole exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The iodoethyl group can participate in covalent bonding with nucleophilic sites on proteins, potentially altering their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological activities.
Comparison with Similar Compounds
1-(2-Bromoethyl)-1H-imidazole: Similar structure but with a bromine atom instead of iodine.
1-(2-Chloroethyl)-1H-imidazole: Contains a chlorine atom, offering different reactivity and properties.
1-(2-Fluoroethyl)-1H-imidazole: Features a fluorine atom, often used in radiolabeling for imaging studies.
Uniqueness: 1-(2-Iodoethyl)-1H-imidazole is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it particularly valuable in medicinal chemistry for designing molecules with specific biological activities.
Properties
Molecular Formula |
C5H7IN2 |
|---|---|
Molecular Weight |
222.03 g/mol |
IUPAC Name |
1-(2-iodoethyl)imidazole |
InChI |
InChI=1S/C5H7IN2/c6-1-3-8-4-2-7-5-8/h2,4-5H,1,3H2 |
InChI Key |
XYXUGOUFBJRXND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=N1)CCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(Aminomethyl)cyclopropyl]methanesulfonylfluoridehydrochloride](/img/structure/B13572044.png)
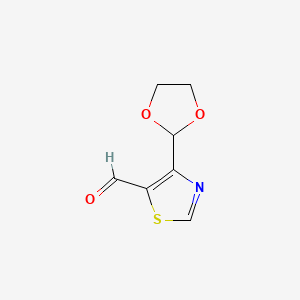
![(2S)-2-[[(2S)-3-methyl-2-sulfanylbutanoyl]amino]-3-(4-phenylphenyl)propanoic acid](/img/structure/B13572069.png)
